molecular formula C18H18N2O3 B2674160 N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide CAS No. 905680-96-8

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide

Cat. No.: B2674160
CAS No.: 905680-96-8
M. Wt: 310.353
InChI Key: RDHNTLUFWSIESK-UHFFFAOYSA-N
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Description

N-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide (CAS 905680-96-8) is a chemical compound with the molecular formula C 18 H 18 N 2 O 3 and a molecular weight of 310.35 g/mol . This benzamide-based compound is part of a class of molecules that are useful building blocks in organic synthesis and are of significant interest in medicinal chemistry research due to their diverse pharmacological potential. Benzamide derivatives are extensively investigated for their enzyme inhibitory properties. Recent scientific studies highlight that structurally similar compounds demonstrate potent inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and human carbonic anhydrase (hCA I and II) isoenzymes at nanomolar concentrations . These enzymes are critical therapeutic targets for conditions like Alzheimer's disease, glaucoma, and epilepsy, positioning benzamide-based scaffolds as valuable templates for developing novel multi-target therapeutic agents . The core structure of this compound, which incorporates both a pyrrolidinone and a methoxyphenyl group, makes it a promising candidate for further investigation in biochemical and pharmacological assays to elucidate its specific mechanism of action and binding affinity. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-16-9-5-8-15(11-16)20-12-14(10-17(20)21)19-18(22)13-6-3-2-4-7-13/h2-9,11,14H,10,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHNTLUFWSIESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction between the pyrrolidinone intermediate and benzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxyphenyl halide and a suitable nucleophile in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide with analogous benzamide derivatives, focusing on structural variations, physicochemical properties, and inferred biological implications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity (Inferred) Reference
Target Compound Pyrrolidinone 3-Methoxyphenyl at N1 ~327.35 (calculated) Not reported Potential kinase or protease modulation
N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide () Propanamide 4-Methoxyphenyl ~465.52 (calculated) Not reported Possible peptide mimicry; antimicrobial activity
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Pyrazolopyrimidine-Chromenone Fluoro substituents, sulfonamide 589.1 175–178 Kinase inhibition (e.g., QcrB in tuberculosis)
4-({1-[3-(3-amino-3-oxopropyl)-5-chlorophenyl]-3-methyl-1H-pyrazolo[4,3-c]pyridin-6-yl}amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide () Pyrazolopyridine Chlorophenyl, piperidinyl ~648.13 (calculated) Not reported Targeted protein degradation (e.g., kinase inhibitors)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide () Benzamide-Tetrahydrothiophene Difluoro, sulfone ~317.34 (calculated) Not reported Anti-inflammatory or metabolic regulation

Key Findings:

Core Structure Variations: The target compound’s pyrrolidinone core distinguishes it from propanamide backbones (e.g., ) and fused heterocycles (e.g., –4). Chromenone- and pyrazolopyridine-containing analogs (–4) exhibit higher molecular weights (>500 g/mol), which may limit bioavailability compared to the target compound (~327 g/mol) .

Halogenation: Fluorinated compounds () show improved metabolic stability and target affinity due to electronegativity and lipophilicity .

Biological Implications: ’s chromenone derivative demonstrated kinase inhibition (mass = 589.1, melting point = 175–178°C), suggesting that fused aromatic systems enhance thermal stability and binding . Piperidinyl and sulfonamide groups (–5) may improve solubility and blood-brain barrier penetration compared to the target’s pyrrolidinone .

Biological Activity

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound contains a methoxyphenyl group , a pyrrolidinone ring , and a benzamide moiety . Its molecular formula is C18H20N2O2C_{18}H_{20}N_{2}O_{2}, and it is characterized by the following structural features:

  • Methoxy Group : Enhances solubility and may influence pharmacokinetics.
  • Pyrrolidinone Ring : Imparts structural rigidity and potential interactions with biological targets.
  • Benzamide Moiety : Commonly associated with various biological activities, including enzyme inhibition.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that the compound may act as:

  • Enzyme Inhibitor : It inhibits certain enzymes involved in metabolic pathways, which can lead to altered cellular signaling.
  • Receptor Modulator : The compound may bind to specific receptors, influencing their activity and downstream signaling cascades.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:

  • MCF Cell Line : Flow cytometry results indicated that the compound accelerates apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .

Enzyme Interaction Studies

The compound has been evaluated for its effects on several enzymes:

Enzyme TargetActivity ObservedReference
Cyclooxygenase (COX)Inhibition observed
Protein Kinase B (AKT)Modulation of activity
Human Concentrative Nucleoside Transporter 2 (hCNT2)Inhibition with IC50 values indicating potency

Study 1: Anticancer Efficacy

A study conducted on tumor-bearing mice demonstrated that treatment with this compound resulted in significant tumor growth suppression compared to control groups. The compound's mechanism was linked to its ability to induce apoptosis and inhibit cell proliferation .

Study 2: Enzyme Inhibition

In vitro studies revealed that this compound effectively inhibited the activity of COX enzymes, which play a critical role in inflammation and cancer progression. The compound's IC50 values were comparable to established inhibitors, suggesting its potential for therapeutic applications .

Q & A

Q. Critical Reaction Parameters :

ParameterImpact on SynthesisOptimization Strategies
Solvent Polar aprotic solvents (e.g., DMF) enhance solubility; ethanol aids crystallization .Use solvent screening to balance reactivity and purity.
Temperature Low temps (0–5°C) reduce side reactions; room temp for slower kinetics .Monitor exothermic steps to avoid decomposition.
Catalysts Piperidine or DMAP accelerates amide bond formation .Titrate catalyst loading to minimize byproducts.

Validation : Thin-layer chromatography (TLC) and NMR track reaction progress; HPLC ensures final purity .

Basic: Which spectroscopic techniques confirm the structure of this compound, and what structural features do they identify?

Answer:
Essential techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.8–7.8 ppm), methoxy group (δ ~3.8 ppm), and pyrrolidinone protons (δ 2.5–4.0 ppm) .
    • ¹³C NMR : Carbonyl groups (δ ~170 ppm) and quaternary carbons confirm the benzamide and pyrrolidinone moieties .
  • Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) validates molecular weight; fragmentation patterns confirm substituents .
  • IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .

Table : Key Spectral Assignments

TechniqueStructural Feature ConfirmedExample Data
¹H NMRMethoxy group integrationδ 3.8 (s, 3H)
MSMolecular ionm/z 352 (calc.)

Basic: What common chemical reactions are feasible for this compound, and what reagents are typically used?

Answer:
Reactivity is driven by:

  • Amide Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH) conditions cleave the amide bond, yielding carboxylic acid and amine .
  • Nitro Group Reduction (if present in analogs): Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine .
  • Esterification : Reacting hydroxyl groups (if present) with acetic anhydride .

Q. Mechanistic Insights :

  • Steric hindrance from the 3-methoxyphenyl group may slow nucleophilic attacks on the amide .
  • Electron-withdrawing groups (e.g., nitro) increase electrophilicity of adjacent positions .

Advanced: How can synthetic routes be optimized for scalability while maintaining high purity?

Answer:
Strategies :

Design of Experiments (DoE) : Screen solvent systems (e.g., ethanol/water mixtures) to improve crystallization yield .

Catalyst Recycling : Immobilize catalysts (e.g., polymer-supported DMAP) to reduce costs .

Continuous Flow Chemistry : Enhance reproducibility for steps like amide coupling .

Table : Scalability Challenges and Solutions

ChallengeSolutionEvidence
Low yield in cyclizationOptimize temp (60–80°C) and solvent (toluene) .
Purification bottlenecksSwitch from column chromatography to recrystallization .

Advanced: How can contradictions between computational predictions and experimental bioactivity data be resolved?

Answer:
Methodological Approaches :

Comparative Binding Assays : Use surface plasmon resonance (SPR) to measure binding affinity vs. docking predictions .

Metabolite Profiling : LC-MS identifies active metabolites that may explain unanticipated activity .

Structural Analogs : Synthesize derivatives to test SAR hypotheses (e.g., methoxy vs. ethoxy substituents) .

Case Study : If a nitro-substituted analog shows unexpected anti-inflammatory activity, evaluate its redox activity (e.g., NO release) .

Advanced: What methods resolve structural ambiguities, such as stereochemistry or tautomerism?

Answer:

X-ray Crystallography : Definitive confirmation of stereochemistry and crystal packing .

Dynamic NMR : Detect tautomerism via variable-temperature NMR (e.g., keto-enol equilibria) .

Computational Modeling : Compare DFT-optimized structures with experimental IR/Raman spectra .

Example : For pyrrolidinone ring conformation, NOESY NMR correlates axial/equatorial proton proximity .

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